2-(2-Hydroxybenzylidene)-1-indanone
Description
Structure
3D Structure
Properties
CAS No. |
1801659-02-8 |
|---|---|
Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
(2E)-2-[(2-hydroxyphenyl)methylidene]-3H-inden-1-one |
InChI |
InChI=1S/C16H12O2/c17-15-8-4-2-6-12(15)10-13-9-11-5-1-3-7-14(11)16(13)18/h1-8,10,17H,9H2/b13-10+ |
InChI Key |
MTRGPBISOZJVME-JLHYYAGUSA-N |
Isomeric SMILES |
C\1C2=CC=CC=C2C(=O)/C1=C/C3=CC=CC=C3O |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C1=CC3=CC=CC=C3O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations for 2 2 Hydroxybenzylidene 1 Indanone
Diverse Synthetic Pathways and Reaction Optimization Strategies
The foundational method for synthesizing 2-(2-hydroxybenzylidene)-1-indanone is the base-catalyzed condensation reaction between 1-indanone (B140024) and 2-hydroxybenzaldehyde. ontosight.ai However, extensive research has focused on optimizing this pathway by exploring various catalysts and solvent systems to enhance yield, purity, and reaction efficiency.
Exploration of Catalyst Systems and Solvent Effects in Synthesis
The choice of catalyst and solvent profoundly influences the outcome of the Claisen-Schmidt condensation. While traditional methods often employ strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol, contemporary research has investigated a broader range of catalytic systems to improve reaction performance. researchgate.netnumberanalytics.comnih.gov
Catalyst Systems:
Base Catalysis: Strong bases such as NaOH and KOH are commonly used to facilitate the deprotonation of the α-carbon of 1-indanone, forming the reactive enolate intermediate. wikipedia.orgnumberanalytics.com Studies have shown that the concentration and type of base can significantly impact reaction rates and yields. numberanalytics.comnih.gov For instance, solid NaOH has been effectively used in solvent-free conditions, demonstrating high efficiency. nih.gov
Acid Catalysis: While less common for this specific transformation, acid catalysts like dry HCl and aluminum chloride can also promote Claisen-Schmidt condensations. nih.govrsc.org
Organometallic Catalysts: Certain organometallic complexes have been explored as catalysts to facilitate similar condensation reactions, offering alternative reaction pathways. rsc.org
Solvent Effects: The solvent plays a crucial role in solvating reactants, intermediates, and the catalyst, thereby influencing the reaction kinetics and equilibrium.
Polar Protic Solvents: Ethanol is a frequently used solvent, effectively dissolving the reactants and the base catalyst. researchgate.netacs.org
Solvent-Free Conditions: A notable advancement involves conducting the reaction under solvent-free conditions, often by grinding the reactants with a solid catalyst like NaOH. This approach offers benefits such as reduced waste, lower costs, and often results in quantitative yields in shorter reaction times. wikipedia.orgnih.gov
The interplay between the catalyst and solvent system is critical. For example, the use of a solid base under solvent-free grinding conditions represents a significant optimization by simplifying the procedure and improving the environmental footprint of the synthesis. nih.gov
Table 1: Comparison of Catalytic Systems for Claisen-Schmidt Condensation
| Catalyst Type | Common Examples | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| Base Catalysis | NaOH, KOH | Ethanol, Solvent-free (grinding) | High yields, readily available. | numberanalytics.comnih.gov |
| Acid Catalysis | HCl, AlCl₃ | Aprotic solvents | Alternative for specific substrates. | nih.govrsc.org |
Green Chemistry Approaches in the Preparation of Indanone Derivatives
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for synthesizing indanone derivatives, including this compound. These approaches aim to minimize waste, reduce energy consumption, and use less hazardous substances.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. youtube.com It offers rapid and uniform heating of polar substances, leading to dramatically reduced reaction times and often higher yields compared to conventional heating methods. nih.govyoutube.com For the synthesis of indanone derivatives, microwave-assisted Claisen-Schmidt condensations have been shown to be highly efficient, sometimes completing in minutes with excellent yields. nih.govnih.gov This technique can often be performed under solvent-free conditions, further enhancing its green credentials. youtube.com
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. The phenomenon of acoustic cavitation, the formation and collapse of microscopic bubbles, generates localized high-energy zones that can enhance reaction rates. youtube.comnih.gov Ultrasound-assisted synthesis of 2-benzylidene-1-indanone (B110557) derivatives has been reported to improve yields and align with the principles of sustainable synthesis. acs.org This method can also reduce reaction times and the amount of solvent required. nih.gov
Use of Greener Catalysts and Solvents: The development of syntheses using more environmentally friendly catalysts, such as L-proline, has been explored for producing indanone scaffolds. rsc.org Additionally, the use of water as a solvent, when feasible, represents a significant step towards a greener process. nih.gov Research into catalysts like β-cyclodextrin in aqueous media highlights the move towards milder and less toxic reaction conditions. nih.gov
Table 2: Green Synthesis Approaches for Indanone Derivatives
| Method | Key Principle | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid, uniform heating | Reduced reaction times, higher yields, energy efficiency. | nih.govyoutube.comnih.gov |
| Ultrasound-Assisted Synthesis | Acoustic cavitation | Improved yields, shorter reaction times, reduced solvent use. | acs.orgnih.gov |
| Green Catalysts/Solvents | Use of non-toxic, renewable materials | Environmentally benign, milder conditions, simplified workup. | rsc.orgnih.gov |
Detailed Mechanistic Insights into the Condensation Reaction
The synthesis of this compound via the Claisen-Schmidt condensation follows a well-established, multi-step mechanism. As a crossed-aldol condensation, it involves the reaction between an enolizable ketone (1-indanone) and a non-enolizable aldehyde (2-hydroxybenzaldehyde). wikipedia.org
The reaction is typically base-catalyzed and proceeds as follows:
Enolate Formation: A base, commonly a hydroxide ion (OH⁻), abstracts an acidic α-hydrogen from 1-indanone. This deprotonation forms a resonance-stabilized enolate ion, which acts as the key nucleophile in the reaction. numberanalytics.commagritek.com
Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of 2-hydroxybenzaldehyde. This step results in the formation of a tetrahedral intermediate, a β-hydroxy ketone (an aldol (B89426) addition product). numberanalytics.commagritek.com
Dehydration: The β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions. This elimination is often spontaneous or facilitated by heat, leading to the formation of a stable, conjugated system. The final product is the α,β-unsaturated ketone, this compound. numberanalytics.commagritek.com
The use of an aldehyde without α-hydrogens, like 2-hydroxybenzaldehyde, is crucial as it prevents self-condensation of the aldehyde, thereby favoring the desired cross-condensation product. wikipedia.org The entire process, from reactants to the final conjugated product, can be monitored in real-time using techniques like NMR spectroscopy, which allows for the observation of both the consumption of reactants and the formation of intermediates and products. magritek.com
Development of Scalable and Reproducible Synthetic Protocols
Transitioning a synthetic procedure from a laboratory scale to a larger, industrial scale requires the development of protocols that are not only high-yielding but also robust, reproducible, and economically viable. For this compound and related compounds, research has focused on creating such scalable methods.
An efficient and scalable one-pot process for preparing 1-indanones from benzoic acids has been described, which involves the in-situ formation of an acyl chloride followed by reaction with ethylene (B1197577) and an intramolecular Friedel–Crafts alkylation. beilstein-journals.org While not directly for the title compound, this demonstrates the principles of developing scalable syntheses for the core indanone structure.
For the Claisen-Schmidt condensation itself, methods that offer high yields with simple purification are key for scalability. A procedure involving the reaction of o-phthaldialdehyde and an acetophenone (B1666503) in an ethanolic sodium hydroxide solution, followed by acidification and precipitation, has been reported. researchgate.net The purification can sometimes be achieved by simple filtration and washing, which is highly desirable for large-scale production as it avoids costly and time-consuming chromatographic purification. acs.org
The use of ultrasound-assisted synthesis also presents a scalable option. acs.org The efficiency and improved yields offered by this method, coupled with potentially simpler workup procedures, make it an attractive candidate for larger-scale manufacturing. acs.orgnih.gov Reproducibility is enhanced by precise control over reaction parameters such as temperature, reaction time, and stoichiometry, which are well-defined in many of the optimized protocols. nih.govacs.org
Sophisticated Spectroscopic and Structural Elucidation of 2 2 Hydroxybenzylidene 1 Indanone
Advanced Spectroscopic Characterization Techniques for Structural Confirmation and Property Analysis
Spectroscopic methods are indispensable for confirming the chemical structure and probing the electronic and vibrational properties of molecules. For 2-(2-hydroxybenzylidene)-1-indanone, a combination of Nuclear Magnetic Resonance (NMR), vibrational (FT-IR, Raman), and electronic (UV-Vis, Fluorescence) spectroscopies would provide a complete picture of its molecular identity and behavior.
High-resolution NMR spectroscopy is the cornerstone for determining the precise connectivity and spatial arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would be crucial for its structural elucidation.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the indanone and benzylidene rings would typically appear in the downfield region (δ 6.8–8.0 ppm). The vinylic proton of the benzylidene group is expected to be a singlet, also in the downfield region, due to its conjugation with both the aromatic ring and the carbonyl group. The methylene (B1212753) protons of the indanone ring would likely appear as a singlet around δ 4.0 ppm. The hydroxyl proton signal is expected to be a broad singlet, and its chemical shift would be dependent on the solvent and concentration due to hydrogen bonding.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the indanone moiety is expected to have the most downfield chemical shift (around δ 190-200 ppm). The aromatic and vinylic carbons would resonate in the δ 115–160 ppm region. The methylene carbon of the indanone ring would appear in the upfield region of the spectrum.
It is important to note that the exact chemical shifts can be influenced by the solvent and the presence of different conformers or isomers.
Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Aromatic Protons (Indanone) | 7.3 - 7.8 | Multiplet |
| Aromatic Protons (Benzylidene) | 6.8 - 7.5 | Multiplet |
| Vinylic Proton | ~7.6 | Singlet |
| Methylene Protons (-CH₂-) | ~4.0 | Singlet |
| Hydroxyl Proton (-OH) | Variable (Broad) | Singlet |
Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C=O) | 190 - 200 |
| Aromatic/Vinylic Carbons | 115 - 160 |
| Methylene Carbon (-CH₂-) | 30 - 40 |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. The presence of intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen could lead to a red shift (lower frequency) of this band. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=C stretching vibrations of the aromatic rings and the benzylidene group are expected to appear in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=O and C=C stretching vibrations are also expected to be Raman active. Since water is a weak Raman scatterer, this technique can be advantageous for studying samples in aqueous media.
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H Stretch (H-bonded) | 3200 - 3600 (broad) | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Strong |
| Carbonyl (C=O) Stretch | 1680 - 1700 | Strong |
| Aromatic/Vinylic C=C Stretch | 1450 - 1600 | Strong |
Electronic spectroscopy provides insights into the electronic transitions within a molecule and its behavior upon photoexcitation.
UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to exhibit strong absorption bands in the ultraviolet and visible regions due to the extended π-conjugated system. Transitions such as π → π* and n → π* are anticipated. The exact position of the absorption maxima (λ_max) would be sensitive to the solvent polarity. For similar derivatives, absorption maxima have been reported in the range of 370–408 nm. researchgate.net
Photoluminescence (Fluorescence) Spectroscopy: Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence. The emission spectrum would provide information about the energy of the first excited singlet state. The fluorescence properties, including quantum yield and lifetime, can be influenced by factors such as molecular rigidity and the presence of non-radiative decay pathways.
Expected Electronic Spectroscopy Data for this compound
| Spectroscopic Parameter | Expected Value |
| UV-Vis Absorption Maximum (λ_max) | 370 - 410 nm |
| Molar Absorptivity (ε) | 8000 - 47000 M⁻¹cm⁻¹ researchgate.net |
| Fluorescence Emission Maximum (λ_em) | Dependent on excitation wavelength |
X-ray Crystallographic Analysis for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
A single-crystal X-ray diffraction study of this compound would provide accurate measurements of bond lengths, bond angles, and torsion angles. This data would reveal the planarity of the molecule and the conformation of the benzylidene substituent relative to the indanone core. For a related compound, 2-(5-bromo-2-hydroxybenzylidene)-2,3-dihydro-1H-indene-1,3-dione, the molecule was found to be nearly planar. nih.gov It is expected that the indanone and benzylidene rings in this compound would also be largely coplanar to maximize π-conjugation.
Expected Bond Parameters from X-ray Diffraction
| Parameter | Expected Value |
| C=O Bond Length | ~1.22 Å |
| C=C (vinyl) Bond Length | ~1.34 Å |
| C-O (hydroxyl) Bond Length | ~1.36 Å |
| Dihedral Angle (Indanone-Benzylidene) | Near 0° |
In the solid state, molecules of this compound are expected to be held together by a network of non-covalent interactions. An intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen is highly probable, which would contribute to the planarity and stability of the molecule. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and π-stacking between the aromatic rings of adjacent molecules, would likely play a crucial role in the crystal packing. In a similar structure, dimers were formed through O-H···O hydrogen bonds. nih.gov
Expected Supramolecular Interactions
| Interaction Type | Description |
| Intramolecular Hydrogen Bonding | Between the -OH group and the C=O group. |
| Intermolecular Hydrogen Bonding | Between the -OH group of one molecule and the C=O group of another. |
| π-Stacking | Parallel arrangement of the aromatic rings of adjacent molecules. |
Conformational Analysis and Tautomerism Studies in Solution and Solid States
The structural characterization of this compound is complex due to the potential for multiple conformations and tautomeric forms. Conformational analysis primarily revolves around the stereochemistry of the exocyclic double bond, leading to (E) and (Z) isomers, and the rotational conformations around the single bonds. Tautomerism involves the reversible interconversion between the keto and enol forms of the molecule.
In solution, the existence of both (E) and (Z) isomers of similar cyclic chalcone (B49325) analogues, such as substituted 2-benzylidene-1-indanones, has been confirmed. The ratio of these isomers can be influenced by the solvent. While direct studies on the solvent-induced isomerization of this compound are not extensively documented, research on related azolylmethylidene derivatives of 2-indanone (B58226) suggests that polar solvents can favor the formation of (E,E) and (Z,E) isomers. nih.gov The mechanism for this isomerization is proposed to involve a proton transfer from the heteroatom (in this case, the hydroxyl group) to the carbonyl oxygen, forming an enol intermediate, which then allows for rotation around the central C-C bond. nih.gov
The predominant form of this compound in solution is likely the keto tautomer, a common characteristic for many carbonyl compounds. However, the presence of the hydroxyl group and the potential for intramolecular hydrogen bonding can influence the keto-enol equilibrium. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal in identifying the dominant tautomer and characterizing the conformational isomers.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities of different conformers and tautomers. orientjchem.org For related systems, DFT calculations have been employed to determine the most stable tautomeric forms and to analyze the energy barriers for their interconversion. orientjchem.org Such studies on this compound would provide valuable insights into its conformational landscape.
Table 1: Spectroscopic Data for Characterization of this compound and its Potential Isomers
| Spectroscopic Technique | Key Observables | Expected Values/Features for this compound |
| ¹H NMR | Chemical shifts (δ) and coupling constants (J) | Aromatic protons (δ 6.5-8.0 ppm), vinyl proton (δ ~7.5 ppm), methylene protons (δ ~3.0-4.0 ppm), phenolic OH (variable, may be broad). The exact shifts and J-couplings would differ for (E) and (Z) isomers due to different spatial orientations. |
| ¹³C NMR | Chemical shifts (δ) | Carbonyl carbon (δ ~190-200 ppm), aromatic and vinyl carbons (δ ~110-160 ppm), methylene carbon (δ ~30-40 ppm). The chemical shifts would be sensitive to the tautomeric form (keto vs. enol). |
| Infrared (IR) | Stretching frequencies (cm⁻¹) | C=O stretch (keto form, ~1680-1710 cm⁻¹), O-H stretch (phenolic, broad, ~3200-3600 cm⁻¹), C=C stretch (~1600-1650 cm⁻¹). The presence and position of the C=O stretch are indicative of the keto tautomer. Intramolecular H-bonding can shift the O-H and C=O frequencies. |
| X-ray Crystallography | Bond lengths, bond angles, torsion angles | Would definitively determine the solid-state conformation ((E) or (Z) isomer) and tautomeric form (keto or enol). Would also reveal details of intermolecular interactions like hydrogen bonding and crystal packing. |
Computational Chemistry and Theoretical Investigations of 2 2 Hydroxybenzylidene 1 Indanone
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and molecular geometry of complex organic molecules like 2-(2-hydroxybenzylidene)-1-indanone. By employing methods such as B3LYP with a 6-31G(d) basis set, researchers can accurately calculate various quantum chemical parameters. dergipark.org.trdergipark.org.tr
Ground State Geometry Optimization and Vibrational Frequency Analysis
The initial step in computational analysis involves optimizing the ground state geometry of the molecule. This process determines the most stable three-dimensional arrangement of atoms. Subsequent vibrational frequency analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies. researchgate.net Theoretical calculations of vibrational wavenumbers can then be correlated with experimental data from techniques like Fourier-transform infrared (FT-IR) spectroscopy. For instance, in a similar compound, 2-(2-hydroxy-benzylidene)-cyclohexanone, the strong band observed in the FT-IR spectrum at 3370 cm⁻¹ is assigned to the O-H stretching vibration, which is lowered due to strong intermolecular hydrogen bonding. lew.ro
Frontier Molecular Orbital (FMO) Analysis and Electronic Properties
Frontier Molecular Orbital (FMO) analysis is fundamental to understanding the chemical reactivity and electronic properties of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. dergipark.org.tr A smaller energy gap suggests higher reactivity.
For 2-benzylidene-1-indanone (B110557) and its derivatives, quantum chemical parameters such as HOMO and LUMO energies, the energy gap, hardness (η), softness (σ), and global molecular electrophilicity (ω) index are calculated to evaluate their biological activity. dergipark.org.trdergipark.org.tr These parameters help in understanding the effect of different functional groups on the molecule's properties. dergipark.org.tr
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 2-benzylidene-1-indanone | -6.33 | -2.26 | 4.07 |
| 2-(4-fluorobenzylidene)-1-indanone | -6.41 | -2.35 | 4.06 |
| 2-(4-chlorobenzylidene)-1-indanone | -6.49 | -2.48 | 4.01 |
| 2-(4-bromobenzylidene)-1-indanone | -6.48 | -2.52 | 3.96 |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Transitions
Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the electronic excited states and photophysical properties of molecules. This method is particularly useful for predicting absorption wavelengths and understanding electronic transitions. lew.ro For a similar compound, 2-(2-hydroxy-benzylidene)-cyclohexanone, TD-DFT calculations performed at the B3LYP/6-311+G(d,p) level of theory showed good correlation with experimental UV-Vis spectra. researchgate.netlew.ro The calculations can predict the excitation energies and oscillator strengths for various electronic transitions, typically singlet→singlet spin-allowed transitions. researchgate.net While TD-DFT provides valuable insights, it has been noted that it can systematically overestimate transition energies for absorption and emission by approximately 0.5 eV in some cases. rsc.org
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules, including their conformational flexibility and the influence of the surrounding environment, such as solvents. biorxiv.orgfu-berlin.de These simulations solve the classical equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles change over time. fu-berlin.de
For complex systems, MD simulations can reveal how a molecule like this compound might change its shape and how solvent molecules arrange themselves around it. This is crucial for understanding reaction mechanisms and biological interactions where molecular conformation plays a key role. semanticscholar.org The choice of force field, such as OPLS/AA, and water models, like SPC/E, are critical for the accuracy of these simulations. biorxiv.org
Prediction of Spectroscopic Parameters and Validation Against Experimental Data
A key aspect of computational chemistry is the ability to predict spectroscopic parameters that can be validated against experimental measurements. For this compound and its analogs, DFT calculations are used to predict vibrational frequencies (IR spectroscopy) and electronic absorption wavelengths (UV-Vis spectroscopy). lew.ronih.gov
The agreement between theoretical and experimental data serves as a validation of the computational model. For example, in a study on a related Schiff base, the calculated azomethine group (C=N) vibration was found at 1672 cm⁻¹, while the experimental value was 1575 cm⁻¹. nih.gov Similarly, calculated ¹H-NMR chemical shifts can be compared to experimental data. nih.gov Discrepancies between calculated and experimental values can often be attributed to factors like the phase of the sample (gas phase for calculations vs. solid or solution for experiments) and intermolecular interactions not fully captured by the model. lew.ro
| Parameter | Experimental Value | Theoretical Value |
|---|---|---|
| IR (C=N stretch, cm⁻¹) | 1575 | 1672 |
| UV-Vis (λmax, nm) | 212, 278, 321 | - |
| ¹H-NMR (CH=N, ppm) | 8.15 | 8.63 |
| ¹H-NMR (S-CH₂, ppm) | 4.48 | 4.19 |
| ¹H-NMR (OCH₃, ppm) | 3.76 | 3.97 |
Mechanistic Modeling of Intermolecular Interactions and Reaction Pathways
Computational modeling can be used to explore the mechanisms of intermolecular interactions and reaction pathways. For instance, understanding how this compound interacts with other molecules is crucial for applications in materials science and medicinal chemistry. researchgate.netnih.gov DFT and molecular docking studies can be used to model these interactions, such as the binding of indanone derivatives to proteins. dergipark.org.tr These models can predict binding energies and identify key interactions that stabilize the complex.
Furthermore, theoretical calculations can elucidate reaction pathways, for example, by modeling the transition states of chemical reactions. This is particularly relevant for understanding processes like excited-state intramolecular proton transfer (ESIPT), which can be studied using methods like CASSCF and CIS for excited-state geometry optimization. rsc.org
Chemical Derivatization and Functionalization Strategies of the 2 2 Hydroxybenzylidene 1 Indanone Scaffold
Synthesis of Substituted 2-(2-Hydroxybenzylidene)-1-indanone Derivatives for Property Modulation
The synthesis of derivatives of this compound is a key strategy for modulating its properties. This is typically achieved through condensation reactions, such as the acid-catalyzed aldol (B89426) condensation, between a substituted 1-indanone (B140024) and a corresponding substituted benzaldehyde. ontosight.ainih.gov This approach allows for systematic structural variations on both the indanone and the benzylidene portions of the molecule. nih.gov
The introduction of various functional groups onto the indanone ring system significantly influences the properties of the resulting compounds. Researchers have explored substitutions at positions C4, C5, and C6 to understand their impact on biological activity.
For instance, studies on adenosine (B11128) A1 and A2A receptor antagonists found that hydroxy substitution at the C4 position of the indanone ring (Ring A) was preferred for A1 receptor activity. nih.gov Specifically, moving the hydroxy group from C4 to C5 or C6 resulted in a decrease in affinity. nih.gov In a related study, methoxy (B1213986) (-OCH3) groups were introduced at the C4, C5, and C6 positions. nih.gov It was discovered that a C4-OCH3 substitution was preferable to a C4-OH substitution for enhancing affinity for both A1 and A2A adenosine receptors. nih.gov
For the development of anti-inflammatory agents, a hydroxyl group was introduced at the C-6 position of the indanone core. scienceopen.com In the context of monoamine oxidase (MAO) inhibitors, a 5-hydroxy group on the indanone ring, combined with specific substitutions on the benzylidene ring, yielded high-potency inhibition of MAO-B. nih.gov These findings underscore the critical role of the position and nature of substituents on the indanone moiety in determining the pharmacological profile of the derivatives.
Table 1: Effects of Substituents on the Indanone Ring of this compound Derivatives
| Substitution Position | Substituent Group | Observed Effect | Target Application |
| C4 | Hydroxy (-OH) | Preferred for adenosine A1 receptor activity. nih.gov | Neurological Conditions nih.gov |
| C4 | Methoxy (-OCH3) | Improved adenosine A1 and A2A receptor affinity over C4-OH. nih.gov | Neurological Conditions nih.gov |
| C5 | Hydroxy (-OH) | Lower adenosine A1 receptor affinity compared to C4 substitution. nih.gov | Neurological Conditions nih.gov |
| C5 | Hydroxy (-OH) | High potency MAO-B inhibition (when combined with B-ring substitutions). nih.gov | Parkinson's Disease nih.gov |
| C6 | Hydroxy (-OH) | Lower adenosine A1 receptor affinity compared to C4 substitution. nih.gov | Neurological Conditions nih.gov |
| C6 | Hydroxy (-OH) | Contributes to anti-inflammatory properties. scienceopen.com | Anti-inflammatory Agents scienceopen.com |
Modifications to the hydroxybenzylidene portion of the scaffold, often referred to as Ring B, are equally crucial for tailoring the molecule's function. The position and electronic nature of substituents on this aromatic ring can dramatically alter the compound's interaction with biological targets.
In the pursuit of adenosine receptor antagonists, substitutions at the meta (3') and para (4') positions of the benzylidene ring were found to be favorable for A1 receptor activity. nih.gov A significant finding was that introducing a chlorine atom at the meta (3') position led to a highly potent and selective A2A receptor antagonist. nih.gov For developing MAO-B inhibitors, substitutions on the B-ring with halogens (like chlorine) and small alkyl groups (like methyl) were shown to produce high-potency inhibition. nih.gov
Furthermore, the versatility of the synthesis process allows for the use of a wide array of aromatic aldehydes in the condensation reaction, leading to a diverse library of derivatives. beilstein-journals.org For example, derivatives have been synthesized using pyridine-3-carbaldehyde and 4-(dimethylamino)benzaldehyde (B131446) to assess their properties as corrosion inhibitors. nih.gov This highlights the broad potential for creating functionally diverse molecules by modifying the benzylidene moiety.
Table 2: Influence of Substituents on the Benzylidene Moiety (Ring B)
| Substitution Position | Substituent Group | Observed Effect | Target Application |
| meta (3') | Chlorine (-Cl) | Potent and selective adenosine A2A receptor antagonist. nih.gov | Neurological Conditions nih.gov |
| meta (3') or para (4') | Hydroxy (-OH) | Favorable for adenosine A1 receptor activity. nih.gov | Neurological Conditions nih.gov |
| Various | Halogens, Methyl | High potency MAO-B inhibition. nih.gov | Parkinson's Disease nih.gov |
| para (4') | Dimethylamino (-N(CH3)2) | Studied for corrosion inhibition properties. nih.gov | Corrosion Inhibition nih.gov |
| meta (3') | Pyridinyl | Studied for corrosion inhibition properties. nih.gov | Corrosion Inhibition nih.gov |
Preparation of Metal Complexes and Coordination Compounds
The this compound scaffold acts as an effective chelating ligand, capable of forming stable complexes with a variety of metal ions. The presence of the hydroxyl group and the carbonyl oxygen creates a perfect pocket for coordinating with metals, leading to compounds with interesting structural, optical, and electronic properties. beilstein-journals.orgresearchgate.net
Researchers have successfully synthesized coordination compounds of 2-benzylidene-1-indanone (B110557) derivatives with a range of transition and main group metals. These include iron(III), copper(II), vanadium(IV), ruthenium, and dibutyltin(IV). beilstein-journals.orgresearchgate.net The synthesis of these complexes typically involves the reaction of the indanone ligand with a suitable metal salt. researchgate.net
The resulting metal complexes often exhibit high thermal stability, which makes them suitable for fabrication into thin films using techniques like thermal evaporation. researchgate.net The incorporation of a metal center into the π-conjugated system of the indanone ligand can significantly alter its electronic properties, opening up applications in materials science. researchgate.net For example, iron(III) complexes have been identified as promising candidates for use in photovoltaic or luminescence applications. beilstein-journals.org Similarly, dibutyltin(IV) complexes have shown potential for use as hole injection layers (HILs) in electronic devices. researchgate.net
The synthesized metal complexes are thoroughly characterized using various analytical techniques to determine their structure and electronic properties. Methods such as IR spectroscopy, mass spectrometry, and X-ray diffraction are used for structural elucidation. researchgate.net
The optical and electrical characteristics of these materials, particularly in thin film form, are examined using UV-vis spectroscopy and current-voltage measurements. researchgate.net Copper(II) complexes derived from 2-benzylidene-1-indanones have been shown to be stable semiconductors with interesting optical and electrical properties stemming from their conjugated system and the presence of the transition metal. researchgate.net Current-voltage measurements on thin films of these copper complexes revealed ohmic behavior at low voltages, transitioning to space-charge limited current behavior at higher voltages. researchgate.net
Difluoroboron β-diketonate complexes have also been synthesized from (Z)-2-(1-arylhydroxyliden)-1-indanone derivatives, displaying absorption maxima in the range of 370–408 nm. researchgate.net
Table 3: Metal Complexes of this compound Derivatives and Their Properties
| Metal Ion | Complex Type | Characterization Methods | Properties & Potential Applications |
| Iron(III) | Coordination Complex | Not specified | Promising for photovoltaic or luminescence applications. beilstein-journals.org |
| Copper(II) | Molecular Material | IR, Mass Spec, X-ray Diffraction, UV-vis, I-V Measurements | Stable semiconductors; potential for optoelectronic devices. researchgate.net |
| Vanadium(IV) | Coordination Complex | Not specified | Used to prepare film structures by thermal evaporation. researchgate.net |
| Dibutyltin(IV) | Organometallic Complex | Not specified | Suitable as hole injection layers (HILs). researchgate.net |
| Ruthenium | Coordination Complex | Not specified | Investigated for semiconductor properties. researchgate.net |
| Boron (as BF2) | β-diketonate Complex | UV-vis Spectroscopy | Dyes with absorption maxima between 370-408 nm. researchgate.net |
Incorporation into Hybrid Materials and Polymer Systems
The unique properties of this compound derivatives and their metal complexes, such as high thermal stability and tunable electronic characteristics, make them excellent candidates for incorporation into advanced materials. researchgate.net
Hybrid films can be fabricated with metal complexes of this scaffold, demonstrating their potential for use as active layers in the production of optoelectronic devices. researchgate.net The ability to deposit these materials as thin films via thermal evaporation is a significant advantage for manufacturing. researchgate.net The semiconducting nature of copper(II) and ruthenium complexes, for example, is attributed to the extended π-conjugation of the ligand combined with the electronic influence of the metal center. researchgate.net
The development of dibutyltin(IV) complexes as hole injection layers (HILs) illustrates a specific application in organic electronics, where the performance is directly dependent on the radicals present in the tin complex. researchgate.net Furthermore, iron(III) complexes have been noted for their potential in photovoltaic applications, suggesting a role in solar energy conversion technologies. beilstein-journals.org The ability to systematically modify the core scaffold allows for the fine-tuning of these material properties, paving the way for the rational design of new functional materials.
Advanced Applications in Materials Science and Sensing Technologies for 2 2 Hydroxybenzylidene 1 Indanone
Development of Highly Selective and Sensitive Chemosensors
Chemosensors are devices that transform a chemical interaction into a measurable signal. The molecular structure of 2-(2-Hydroxybenzylidene)-1-indanone, with its electron-rich functional groups, is well-suited for binding to target analytes, leading to changes in its optical or electronic properties, such as color or fluorescence.
Metal Ion Sensing and Recognition Mechanisms (e.g., specific transition metals, heavy metals, rare earth metals)
The primary mechanism for metal ion sensing by this compound and its derivatives is chelation. The hydroxyl and carbonyl groups can form stable complexes with various metal ions, which alters the electronic structure of the entire molecule and produces a detectable signal.
Research has specifically demonstrated that derivatives of (Z)-2-(hydroxy(aryl)methylene)-2,3-dihydro-1H-indanone are effective metal chelators, with a particular affinity for iron. rsc.org These compounds have been shown to bind with various forms of iron (Fe⁰, Fe²⁺, and Fe³⁺), ultimately forming stable iron(III) complexes. rsc.org This interaction is significant for detecting iron, a crucial element in many biological and environmental systems.
The versatility of the 2-benzylidene-1-indanone (B110557) framework extends to other metals. Studies have reported the synthesis of complexes with a range of transition metals, including copper (Cu), tin (Sn), and vanadium (V). researchgate.net The formation of these metal complexes endows the resulting materials with unique semiconductor and optical properties, which are fundamental to their application in electronic sensors. researchgate.net The interaction leverages the compound's π-conjugate system, which is perturbed upon binding to the metal ion. researchgate.net While the potential for sensing various transition and heavy metals is evident from this work, dedicated studies on the selective detection of specific heavy metals like lead or mercury, or rare earth metals like dysprosium, using the parent this compound compound are not extensively documented, marking a clear avenue for future research.
| Metal Ion | Sensing/Chelation Finding | Relevant Compound Class | Reference |
|---|---|---|---|
| Iron (Fe⁰, Fe²⁺, Fe³⁺) | Forms stable iron(III) complexes through chelation. | (Z)-2-(hydroxy(aryl)methylene)-2,3-dihydro-1H-indanone derivatives | rsc.org |
| Copper (Cu) | Forms stable complexes with interesting optical and semiconductor properties. | 2-benzylidene-1-indanone derivatives | researchgate.net |
| Vanadium (V) | Vanadium complexes of indanone derivatives show semiconductor characteristics suitable for sensors. | Vanadium(IV) indanone derivatives | researchgate.net |
| Tin (Sn) | Dibutyltin(IV) complexes of 2-hydroxybenzylidene-1-indanone derivatives have been synthesized and studied. | 2-hydroxybenzylidene-1-indanone derivatives | researchgate.net |
Anion Sensing and Recognition Studies
The development of chemosensors for anions is an important field, as anions play critical roles in biological and environmental processes. rsc.org Anion recognition typically relies on receptors containing hydrogen-bond-donating groups. rsc.orgscilit.com Although this compound possesses a phenolic hydroxyl group capable of donating a hydrogen bond, its application in anion sensing is a largely unexplored area. The existing literature primarily focuses on its interactions with cations (metal ions), and specific research dedicated to its use for recognizing and sensing anions has not been reported.
pH-Responsive Sensing and Indicators
A molecule's ability to respond to changes in pH is often due to the presence of acidic or basic functional groups. The this compound molecule contains a phenolic hydroxyl group, which is weakly acidic and can be deprotonated under basic conditions. This protonation/deprotonation equilibrium would alter the electronic conjugation of the molecule, likely leading to a change in its color or fluorescence. This inherent structural feature suggests a strong potential for its use as a pH-responsive sensor or indicator. However, despite this theoretical potential, specific experimental studies validating the use of this compound as a pH indicator are not present in the reviewed scientific literature.
Sensing of Small Molecules and Environmental Analytes
Beyond ions, there is a growing need for sensors that can detect small neutral molecules, many of which are environmental pollutants. nih.gov The design of such sensors often involves creating a specific binding pocket or a reactive site for the target analyte. While the this compound scaffold is versatile, its application for the direct sensing of small molecules like hydrazine (B178648) or nitroaromatic compounds has not been documented. The development of such sensors would likely require further chemical modification of the parent molecule to introduce specific recognition sites tailored to the target analyte.
Exploration in Optical Materials and Photonic Devices
Optical materials are substances that interact with light to produce a specific effect, forming the basis for technologies like lasers, LEDs, and sensors. The conjugated π-electron system in this compound allows it to absorb and emit light, and modification of its structure can tune these optical properties for specific applications.
Fluorescent Probes for Material Defect Detection or Environmental Monitoring
A fluorescent probe is a molecule that absorbs light at one wavelength and emits it at a longer wavelength, with this emission being sensitive to the probe's local environment. The this compound framework serves as an excellent platform for creating such probes. For instance, forming difluoroboron β-diketonate complexes from indanone derivatives results in highly fluorescent dyes. researchgate.net
Furthermore, the interaction of 2-benzylidene-1-indanone derivatives with metal ions can lead to materials with significant luminescence properties. rsc.org Iron(III) complexes, in particular, have been identified as potentially suitable for luminescence applications. rsc.org This behavior is the foundation of "turn-on" or "turn-off" fluorescent sensors. The chelation of a metal ion can either enhance fluorescence by making the molecule more rigid and reducing non-radiative decay, or quench it through electron or energy transfer processes.
This metal-sensing capability is directly transferable to environmental monitoring. A fluorescent probe based on this compound could be used to detect the presence of metal ion pollutants, such as iron, in water samples, providing a sensitive and selective analytical method. rsc.orgrsc.org However, its application in more niche areas, such as the detection of material defects, is not documented and remains a potential area for future investigation.
Chromogenic and Photochromic Materials for Data Storage or Displays
The field of chromogenic and photochromic materials is actively exploring molecules that can reversibly change their optical properties upon external stimuli, a key feature for applications in data storage and displays. While direct studies on this compound for these specific applications are not extensively detailed in current literature, the broader class of 2-benzylidene-1-indanone derivatives showcases significant potential. These molecules possess a π-conjugated system, which is fundamental for their chromogenic and photochromic activities.
The synthesis of various 2-benzylidene-1-indanone derivatives has been a focus of research, with their light-interactive properties being a primary area of investigation. researchgate.net The inherent structure of these compounds, often synthesized via methods like the Claisen-Schmidt condensation, is amenable to modification. The introduction of various functional groups can fine-tune the electronic structure, thereby altering the material's response to light. A critical step towards practical application is the fabrication of thin films, a process that has been successfully demonstrated with related metal-complexed indanone derivatives using techniques such as thermal evaporation. researchgate.netrsc.org This indicates a viable pathway for integrating these materials into electronic and optoelectronic devices.
Investigation of Non-Linear Optical (NLO) Properties
Organic molecules with significant non-linear optical (NLO) properties are in high demand for their potential use in photonics and optoelectronics. Structurally similar compounds to this compound, such as chalcones, are well-regarded as promising NLO materials. optica.organalis.com.myresearchgate.net Their efficacy often stems from a donor-π-acceptor (D-π-A) architecture, where electron-donating and electron-accepting moieties are linked by a π-conjugated system, a configuration that can lead to a large molecular hyperpolarizability. analis.com.myresearchgate.net
Investigations into various chalcone (B49325) derivatives have substantiated their NLO capabilities. For example, (E)-1-(4-methoxyphenyl)-3-(2,3,5-trichlorophenyl)prop-2-en-1-one (MPTCPP) has demonstrated NLO activity, with a second harmonic generation (SHG) efficiency three times that of urea. researchgate.net Crystallographic studies, such as single-crystal X-ray diffraction, have shown that compounds like MPTCPP crystallize in systems conducive to NLO effects, such as the monoclinic system. researchgate.net The thermal stability of these crystalline materials is another critical parameter for their deployment in functional devices. researchgate.net
Further research has employed both experimental techniques, like Z-scan and Hyper-Rayleigh Scattering (HRS), and theoretical methods, such as Density Functional Theory (DFT), to probe the structure-NLO property relationships in chalcones. rsc.org A study comparing two chalcone derivatives, (E)-3-(2-methoxyphenyl)-1-(2-(phenylsulfonylamine)phenyl)prop-2-en-1-one (MPSP) and (E)-3-(3-nitrophenyl)-1-(2-(phenylsulfonylamine)phenyl)prop-2-en-1-one (NPSP), revealed that subtle changes in chemical structure can significantly impact their NLO response. rsc.org
The broader family of 1-indanone (B140024) compounds has also been shown to possess high nonlinearity, marking them as valuable components for optical device design. nih.govresearchgate.net It has been noted that the polarity of the molecular environment can play a crucial role in modulating the NLO properties of these compounds. nih.govresearchgate.net Although direct experimental NLO data for this compound is limited, the extensive body of research on analogous chalcones and indanones strongly suggests its potential as a candidate for NLO applications.
| Compound | NLO Property Investigated | Key Finding |
|---|---|---|
| (E)-1-(4-methoxyphenyl)-3-(2,3,5-trichlorophenyl)prop-2-en-1-one (MPTCPP) | Second Harmonic Generation (SHG) | Exhibits an SHG efficiency three times that of urea. researchgate.net |
| (E)-3-(2-methoxyphenyl)-1-(2-(phenylsulfonylamine)phenyl)prop-2-en-1-one (MPSP) | First Hyperpolarizability | Shows superior NLO properties in comparison to its nitro-substituted analogue (NPSP). rsc.org |
| 1-Indanone Derivatives | General Nonlinearity | Demonstrate high nonlinearity, which is sensitive to the polarity of the surrounding environment. nih.govresearchgate.net |
Supramolecular Chemistry and Self-Assembly Processes
The principles of host-guest chemistry, which focus on the specific binding between molecules, are foundational to creating novel functional materials and highly selective sensors. While explicit research on the host-guest chemistry of this compound is not widely available, the indanone framework has been successfully utilized in molecular recognition. For example, derivatives of 1-indanone and 1,3-indandione (B147059) have been engineered to act as ligands that can selectively bind to misfolded α-synuclein aggregates, a hallmark of certain neurodegenerative diseases. chemrxiv.org This demonstrates the potential of the indanone scaffold to be tailored for specific host-guest interactions.
Self-assembly, the spontaneous organization of molecules into well-defined structures, is a cornerstone of bottom-up nanofabrication. This phenomenon is driven by non-covalent interactions such as hydrogen bonding and π-π stacking. A classic example is the self-assembly of guanosine (B1672433) derivatives into intricate G-quadruplex structures. nih.gov
In a similar vein, molecules containing the indanone core have shown the ability to form ordered nanostructures. The self-assembly of s-indacene-1,3,5,7(2H,6H)-tetrone on silver surfaces, for instance, results in highly ordered "brickwall-type" phases as observed by scanning tunneling microscopy (STM). rsc.org This highlights the capacity of indanone-like molecules to form two-dimensional organized arrays, a critical aspect for the development of molecular-scale electronics.
Furthermore, metal complexes incorporating 2-benzylidene-1-indanone derivatives have been used to create semiconducting thin films. researchgate.netrsc.org The successful fabrication of these films and their resulting optical and electrical characteristics underscore the potential of these materials in optoelectronic applications. researchgate.netrsc.org Although the self-assembly of this compound has yet to be specifically detailed, the behavior of its structural relatives suggests it is a promising building block for the construction of novel supramolecular assemblies and functional nanomaterials.
Mechanistic Understanding of Advanced Properties and Interactions of 2 2 Hydroxybenzylidene 1 Indanone
Elucidation of Sensing Mechanisms
The sensing capabilities of 2-(2-hydroxybenzylidene)-1-indanone and its derivatives are primarily governed by well-established photophysical and photochemical processes, including Excited-State Intramolecular Proton Transfer (ESIPT), Chelation-Enhanced Fluorescence (CHEF), and Photoinduced Electron Transfer (PET).
Excited-State Intramolecular Proton Transfer (ESIPT)
The 2-(2-hydroxybenzylidene) moiety is a classic motif for ESIPT. This process involves the transfer of the phenolic proton to the carbonyl oxygen of the indanone group in the excited state. The core structure contains a pre-formed intramolecular hydrogen bond between the phenolic hydroxyl group (proton donor) and the carbonyl oxygen (proton acceptor).
Upon photoexcitation, the acidity of the phenol (B47542) and the basicity of the carbonyl group increase, facilitating an ultrafast transfer of the proton to form an excited-state keto-tautomer. This tautomer is electronically distinct from the initial enol form and typically relaxes to the ground state via a large Stokes-shifted fluorescence emission. The process is cyclical, with the proton returning to the phenol oxygen in the ground state.
Enol Form (N):* Absorbs higher-energy light (UV-A/blue region).
Proton Transfer: Occurs in the excited state (femtosecond to picosecond timescale).
Keto Tautomer (T):* Emits lower-energy light (green to red region), resulting in a large Stokes shift.
Recent studies on other N-H type indanone derivatives have demonstrated that the dynamics and thermodynamics of the ESIPT process are strongly correlated with the strength of the intramolecular hydrogen bond. scilit.comrsc.org For this compound, this bond strength and the subsequent ESIPT efficiency can be tuned by substituents on either the indanone or the benzylidene ring, altering the proton donor/acceptor strengths. The ESIPT phenomenon is fundamental to the use of these compounds as fluorescent probes, as the dual emission or the appearance of the tautomer emission can be modulated by external stimuli such as ions or biomolecules that interact with the ESIPT machinery. nih.govnih.gov
Chelation-Enhanced Fluorescence (CHEF)
The vicinal hydroxyl and carbonyl groups in this compound create an effective chelation site for various metal ions. In the unbound state, the fluorescence of the molecule might be quenched through processes like photoinduced electron transfer or vibrational and rotational relaxation pathways.
Upon binding a metal ion, the molecule's conformation becomes more rigid and planar. This structural fixation can block non-radiative decay channels, leading to a significant enhancement of the fluorescence quantum yield—a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). The chelation event effectively "switches on" the fluorescence. Derivatives of 2-benzylidene-1-indanone (B110557) have been complexed with metals like copper, tin, and vanadium to create materials with interesting optical and semiconductor properties, underscoring the strong interaction between the ligand and metal centers. researchgate.net This mechanism is the basis for developing selective fluorescent sensors for metal ions, where the fluorescence intensity directly correlates with the analyte concentration.
Photoinduced Electron Transfer (PET)
Photoinduced Electron Transfer is another key mechanism for designing fluorescent sensors. In a typical PET sensor, the molecule consists of a fluorophore linked to a receptor unit that also possesses a redox-active moiety (electron donor or acceptor). In the absence of the target analyte, photoexcitation of the fluorophore is followed by electron transfer to or from the receptor, quenching the fluorescence.
For this compound derivatives, a PET mechanism can be engineered by introducing appropriate receptor units. For example, attaching an electron-rich group (like an amine) could quench the fluorescence of the indanone core. Upon binding of an analyte (e.g., a proton or a metal ion) to the receptor, the redox potential of the receptor is altered, which inhibits the PET process. This inhibition restores the fluorescence emission, providing a "turn-on" signal. While specific PET sensors based on the parent this compound are not widely documented, the principle is a well-established strategy in the design of fluorescent probes.
Investigation of Photophysical Processes
The interaction of this compound with its environment can lead to observable changes in its optical properties, such as solvatochromism. Other phenomena like aggregation-induced emission, thermochromism, and vapochromism are also of interest.
Solvatochromism
Solvatochromism refers to the change in the color of a substance (and thus its UV-visible absorption or emission spectrum) when it is dissolved in different solvents. This effect arises from the differential solvation of the ground and excited states of the molecule. For polar molecules like this compound, an increase in solvent polarity typically leads to a red shift (bathochromism) in the absorption spectrum if the excited state is more polar than the ground state.
Studies on structurally analogous compounds, such as 2,6-bis(4-hydroxybenzylidene) cyclohexanone (B45756), have shown significant solvatochromic behavior influenced by both non-specific (polarity) and specific (hydrogen bonding) solvent-solute interactions. semanticscholar.orgnih.gov For a related benzylidene aniline (B41778) Schiff base, a reversal in solvatochromism was observed, where the compound exhibited a positive solvatochromism (red shift) in less polar solvents and a negative solvatochromism (blue shift) in highly polar, protic solvents. uc.pt This complex behavior is explained by the interplay of solvent polarizability and hydrogen bond donating/accepting abilities. uc.pt Similar behavior can be anticipated for this compound, making it a potential probe for solvent polarity.
Table 1: Solvatochromic Data for the Structurally Related 2,6-bis(4-hydroxybenzylidene) cyclohexanone (BZCH) Data extracted from a study on a similar chromophore system to illustrate the principle of solvatochromism. nih.gov
| Solvent | Polarity (ET(30) kcal/mol) | Absorption λmax (nm) |
| Toluene | 33.9 | 351 |
| Chloroform | 39.1 | 358 |
| Tetrahydrofuran (THF) | 37.4 | 359 |
| Acetone | 42.2 | 363 |
| Acetonitrile (ACN) | 45.6 | 363 |
| Dimethyl Sulfoxide (DMSO) | 45.1 | 369 |
| 1-Propanol | 50.7 | 374 |
| Methanol | 55.4 | 376 |
Aggregation-Induced Emission (AIE), Thermochromism, and Vapochromism
Aggregation-Induced Emission (AIE): AIE is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. This effect is often observed in molecules with intramolecular rotors, where aggregation restricts intramolecular rotations (RIR), blocking non-radiative decay pathways. The rotatable benzylidene group in this compound suggests it could potentially be an AIE-active compound, though specific studies confirming this property for the parent compound are not prominent in the reviewed literature.
Thermochromism and Vapochromism: These phenomena involve color changes induced by temperature (thermochromism) or exposure to vapors (vapochromism), respectively. They typically arise from changes in molecular conformation, aggregation state, or crystal packing. While these properties are of great interest for smart materials, dedicated research on the thermochromic or vapochromic behavior of this compound is limited.
Detailed Characterization of Binding Affinities and Selectivities in Sensing Applications
The utility of a molecule in sensing or as a drug is critically dependent on its binding affinity (how strongly it binds) and selectivity (how well it discriminates between different targets). Derivatives of 2-benzylidene-1-indanone have been evaluated as potent and selective inhibitors for enzymes and receptors, demonstrating the scaffold's capacity for specific molecular recognition.
Research has shown that these derivatives can act as specific inhibitors of monoamine oxidase B (MAO-B), an important target for neurodegenerative diseases like Parkinson's disease. nih.gov A study of twenty-two derivatives found that many were highly potent and selective for MAO-B over MAO-A. For instance, substitutions on the indanone ring (A-ring) with a 5-hydroxy group and on the benzylidene ring (B-ring) with halogens resulted in high-potency inhibitors with IC₅₀ values below 0.1 µM. nih.gov
Furthermore, methoxy-substituted 2-benzylidene-1-indanone derivatives have been identified as dual antagonists for the A₁ and A₂ₐ adenosine (B11128) receptors, which are targets for neurological conditions. nih.gov Specific substitution patterns led to compounds with nanomolar affinity, highlighting the scaffold's tunability for achieving high affinity and selectivity. nih.gov
Table 2: Binding Affinities of Selected 2-Benzylidene-1-indanone Derivatives This table presents data for derivatives to showcase the scaffold's potential for high-affinity binding.
| Compound | Target | Substitution | Binding Affinity | Reference |
| Derivative 5g | MAO-A | 5-OH (A-ring), 4-Cl (B-ring) | IC₅₀ = 0.131 µM | nih.gov |
| Various Derivatives | MAO-B | 5-OH (A-ring), Halogen/Methyl (B-ring) | IC₅₀ < 0.1 µM | nih.gov |
| Derivative 2c | Adenosine A₁ Receptor | 4-OCH₃ (A-ring), 3'-OH (B-ring) | Kᵢ = 41 nM | nih.gov |
| Derivative 2c | Adenosine A₂ₐ Receptor | 4-OCH₃ (A-ring), 3'-OH (B-ring) | Kᵢ = 97 nM | nih.gov |
| Derivative 2e | Adenosine A₁ Receptor | 4-OCH₃ (A-ring), 3',4'-diOH (B-ring) | Kᵢ = 42 nM | nih.gov |
| Derivative 2e | Adenosine A₂ₐ Receptor | 4-OCH₃ (A-ring), 3',4'-diOH (B-ring) | Kᵢ = 78 nM | nih.gov |
Understanding Molecular Recognition and Assembly Principles in Supramolecular Systems
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, such as hydrogen bonding, π-π stacking, van der Waals forces, and hydrophobic effects. The structure of this compound is well-suited for participating in these interactions.
Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor, while the carbonyl oxygen is a strong acceptor. This allows for the formation of predictable hydrogen-bonded networks, either with other molecules of its kind or with complementary host molecules.
π-π Stacking: The two aromatic rings (indanone and benzylidene) provide extended π-systems that can engage in stacking interactions with other aromatic molecules.
Dipole-Dipole Interactions: The polar carbonyl group imparts a significant dipole moment, enabling electrostatic interactions.
These fundamental interactions underpin the binding affinities discussed in the previous section, where the indanone derivative specifically fits into the binding pocket of a target protein. Beyond binding to biological macromolecules, these principles also govern how these molecules might self-assemble into larger, ordered supramolecular structures. For example, related indacene-tetrone molecules have been shown to self-assemble into well-defined "brickwall-type" phases on silver surfaces, demonstrating the potential of the indane core to direct supramolecular organization. rsc.org The combination of directional hydrogen bonding and planar stacking surfaces makes this compound a promising building block for the rational design of functional supramolecular materials, such as liquid crystals, organic semiconductors, or porous frameworks.
Structure Property Relationship Spr Studies of 2 2 Hydroxybenzylidene 1 Indanone Derivatives
Correlation Between Molecular Structure and Sensing Performance Metrics (Sensitivity, Selectivity, Response Time)
Derivatives of 2-(2-hydroxybenzylidene)-1-indanone, which incorporate a Schiff base-like linkage and a phenolic hydroxyl group, are prime candidates for the development of chemosensors, particularly for metal ions. The sensing mechanism often relies on the principles of chelation-enhanced fluorescence (CHEF) or inhibition of photoinduced electron transfer (PET). In its free state, the molecule may exhibit weak fluorescence due to processes like PET or E/Z isomerization, which provide non-radiative decay pathways for the excited state. Upon coordination of a metal ion to a binding site, typically involving the phenolic oxygen and the imine nitrogen, these non-radiative pathways can be suppressed. This chelation can lead to a more rigid molecular conformation, restricting intramolecular rotations and vibrations, which in turn enhances the fluorescence quantum yield, resulting in a "turn-on" fluorescent response.
The sensitivity of these sensors is dictated by the binding affinity between the derivative and the target analyte. This affinity is highly dependent on the electronic nature of the substituents on the this compound framework. Electron-donating groups can increase the electron density at the binding site, potentially enhancing the bond strength with a metal cation and thereby increasing sensitivity. The detection limit, a key metric of sensitivity, has been reported in the micromolar (μM) to nanomolar (nM) range for similar Schiff base sensors. For instance, a sensor for Zn²⁺ based on a salicylaldehyde-hydrazine Schiff base demonstrated a detection limit of 0.16 μM. mdpi.com
Selectivity, the ability to detect a specific analyte in the presence of other potentially interfering species, is governed by the size, charge density, and coordination preference of the target ion, as well as the geometry of the binding pocket of the sensor molecule. By modifying the steric bulk around the binding site—for example, by introducing bulky substituents—it is possible to create a cavity that selectively accommodates a specific ion. For example, a fluorescent probe for Zn²⁺ showed a 35-fold fluorescence enhancement specifically for Zn²⁺ over a range of other metal ions. mdpi.com
Response time is another critical performance metric, indicating how quickly the sensor responds to the presence of the analyte. For many Schiff base sensors, the coordination process is rapid, leading to response times on the order of seconds to minutes, which is crucial for real-time monitoring applications.
| Sensor Core Structure | Target Analyte | Sensing Mechanism | Detection Limit (LOD) | Selectivity | Reference |
|---|---|---|---|---|---|
| Salicylaldehyde-hydrazine Schiff Base | Zn²⁺ | Turn-on Fluorescence | 0.16 μM | High selectivity over other metal ions | mdpi.com |
| Indole-based Schiff Base | Zn²⁺ | Turn-on Fluorescence | 0.41 μM | Applicable in real water samples and zebrafish | nih.gov |
| Bromo-salicylaldehyde Schiff Base | Zn²⁺ (acetate-assisted) | Turn-on Fluorescence (AIE character) | 2.18 μM | Cooperative sensing with acetate | nih.gov |
Impact of Substituent Electronic and Steric Effects on Photophysical Properties and Quantum Yields
The photophysical properties of this compound derivatives, such as their absorption and emission wavelengths, molar absorptivity, and fluorescence quantum yield, are intimately linked to their molecular structure. The introduction of substituents with varying electronic and steric properties can systematically tune these characteristics.
Electronic Effects: The electronic nature of substituents on the aromatic rings plays a pivotal role in modulating the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), tend to raise the energy of the HOMO more than the LUMO, leading to a smaller HOMO-LUMO gap. This typically results in a bathochromic (red) shift in both the absorption and emission spectra. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), lower the energies of both the HOMO and LUMO, but often with a more pronounced effect on the LUMO. This also leads to a reduced energy gap and a red shift in the spectra. These shifts are often a result of enhanced intramolecular charge transfer (ICT) from the electron-rich part of the molecule to the electron-deficient part upon photoexcitation.
Quantum Yield: The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is highly sensitive to the molecular structure. Substituents can influence the rates of both radiative and non-radiative decay pathways. For instance, the introduction of heavy atoms like bromine or iodine can increase the rate of intersystem crossing to the triplet state through the heavy-atom effect, which typically leads to a decrease in fluorescence quantum yield and an increase in phosphorescence. The rigidity of the molecular structure is also key; conformational flexibility and intramolecular rotations can provide efficient non-radiative decay channels, thus lowering the quantum yield. Restricting these motions, for example by forming metal complexes or by designing more rigid molecular backbones, has been shown to enhance quantum yields. In a series of conformationally restricted difluoroboron β-diketonate complexes derived from (Z)-2-(1-arylhydroxyliden)-1-indanone derivatives, fluorescence quantum yields were significantly improved (Φ = 0.33–0.87) by restricting intramolecular C–C bond rotation.
| Compound/Derivative Class | Substituent Type/Structural Feature | Effect on Absorption/Emission | Effect on Quantum Yield (Φ) | Underlying Mechanism | Reference |
|---|---|---|---|---|---|
| Difluoroboron β-diketonate complexes of 1-indanone (B140024) derivatives | Conformational restriction | Red-shifted absorption (370–408 nm) | High (0.33–0.87) | Restriction of intramolecular C–C bond rotation | researchgate.net |
| 2-(2'-hydroxyphenyl)benzothiazole derivative | Electron-withdrawing (CF₃) and electron-donating (triphenylamine) groups | Bathochromic shift of dual fluorescence | 0.25 (in mixed solvent for white-light emission) | Intramolecular Charge Transfer (ICT) and "red-edge effect" | semanticscholar.org |
Influence of Molecular Architecture on Supramolecular Assembly and Bulk Material Characteristics
The arrangement of molecules in the solid state, or their supramolecular assembly, is dictated by a delicate balance of intermolecular forces, including hydrogen bonding, π-π stacking, and van der Waals interactions. The molecular architecture of this compound derivatives, particularly the presence of the hydroxyl group and the extended aromatic system, provides the necessary functionalities for directed self-assembly into well-defined crystalline structures.
π-π Stacking: The planar aromatic rings of the indanone and benzylidene moieties facilitate π-π stacking interactions. These interactions, though weaker than hydrogen bonds, are crucial in organizing the molecules into columns or layers. The nature of the substituents can affect the electron density of the aromatic rings and thus the strength and geometry (e.g., face-to-face vs. slipped-stack) of the π-π interactions. In the crystal structure of (E)-2-(3,5-dimethoxybenzylidene)indan-1-one, π-stacking was identified as the predominant intermolecular force, with molecules stacking into columns.
The resulting supramolecular architecture has a profound impact on the bulk material characteristics. For instance, the degree of π-orbital overlap between adjacent molecules, determined by the stacking distance and geometry, directly influences charge transport properties, which is critical for applications in organic electronics like hole-injection-transport layers (HILs). researchgate.net Similarly, the specific arrangement of chromophores in the crystal lattice affects the bulk optical properties, such as refractive index and nonlinear optical activity. The mechanical properties of the crystals, such as elasticity, can also be tuned by the interplay of different intermolecular interactions.
| Compound/Derivative | Key Intermolecular Interaction(s) | Resulting Supramolecular Architecture | Impact on Bulk Properties | Reference |
|---|---|---|---|---|
| (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one | π-stacking | Columns running parallel to the b-axis of the unit cell | Influences solid-state packing and potential electronic properties | |
| 2-(2-Hydroxybenzylidene)thiazolo[3,2-a]pyrimidines | Hydrogen bonding | 1D H-bonded zigzag homochiral chains | Formation of non-centrosymmetric crystals (chiral space group) | ontosight.ai |
| Bis(4,4'-bipyridinium) diaquadioxalatoferrate(II) bis(hydrogen oxalate) | Hydrogen bonding and π-π stacking | Three-dimensional supramolecular structure | Stabilization of the crystal lattice |
Computational Prediction and Experimental Validation of Structure-Property Correlations
Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of new molecules and for rationalizing experimentally observed structure-property relationships. For this compound derivatives, computational studies can provide deep insights into their electronic structure, conformational preferences, and photophysical behavior.
Prediction of Molecular Properties: DFT calculations can be used to optimize the ground-state geometry of these molecules, providing information on bond lengths, bond angles, and planarity. The energies of the HOMO and LUMO can be calculated, and the HOMO-LUMO energy gap serves as a good indicator of the electronic excitation energy and can be correlated with the position of the long-wavelength absorption band in the UV-Vis spectrum. Time-dependent DFT (TD-DFT) calculations can further predict the energies of electronic transitions, allowing for a more direct comparison with experimental absorption spectra. Energetic studies on 6-hydroxy-1-indanone (B1631100) and 7-hydroxy-1-indanone (B1662038) have utilized high-level ab initio calculations (G3(MP2)//B3LYP) to determine their gas-phase standard molar enthalpies of formation, which showed good agreement with experimental data. mdpi.com These calculations also provided evidence for a strong intramolecular hydrogen bond in the 7-hydroxy isomer, explaining its greater thermodynamic stability compared to the 6-hydroxy isomer. mdpi.com
Validation and Correlation: A powerful aspect of SPR studies is the synergy between computational prediction and experimental validation. For instance, a series of this compound derivatives with different substituents can be synthesized, and their photophysical properties (absorption and emission spectra, quantum yields) can be measured experimentally. In parallel, DFT and TD-DFT calculations can be performed on the same series of molecules. A strong correlation between the calculated HOMO-LUMO gaps and the experimentally observed absorption maxima would validate the computational model. This validated model can then be used to predict the properties of yet-to-be-synthesized derivatives, guiding the design of new molecules with desired characteristics. For copper(II) complexes of 2-benzylidene-1-indanone (B110557) derivatives, DFT calculations were used to optimize their structures and calculate SOMO-LUMO energies, with the theoretical bandgap values found to be consistent with experimentally obtained data. researchgate.net
| Compound/System | Computational Method | Predicted Property | Experimental Validation | Key Finding | Reference |
|---|---|---|---|---|---|
| 6- and 7-hydroxy-1-indanone | G3(MP2)//B3LYP | Gas-phase standard molar enthalpies of formation | Combustion calorimetry, Calvet microcalorimetry | 7-hydroxy-1-indanone is thermodynamically more stable due to intramolecular H-bonding. | mdpi.com |
| Copper(II) complexes of 2-benzylidene-1-indanone derivatives | DFT | SOMO-LUMO energy, bandgap | Optical and electrical property measurements | Theoretical bandgap values were consistent with experimental data and related to p-semiconductor behavior. | researchgate.net |
| Halogen-substituted 2-deoxy-D-glucose | DFT (B3LYP) | Cohesive and interaction energies | X-ray crystallography | Halogen substitution affects crystal structure (layered vs. 3D framework). |
Comparative Analysis and Benchmarking in Research on 2 2 Hydroxybenzylidene 1 Indanone
Comparison with Other Indanone-Based and Schiff Base Compounds in Specific Academic Applications
The 2-(2-hydroxybenzylidene)-1-indanone scaffold has been a versatile platform for developing a range of derivatives with tailored properties. rsc.org In the realm of medicinal chemistry, particularly in the search for novel therapeutics, this scaffold is often compared to other indanone-based compounds and Schiff bases. nih.govjmchemsci.com
Indanone derivatives are recognized for their wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiscienceopen.com For instance, research into 2-benzylidene-1-indanone (B110557) analogues as potential treatments for neurological conditions has highlighted the importance of substituent patterns on the core structure. nih.govnih.gov Studies have shown that specific substitutions on both the indanone and benzylidene rings can significantly influence the compound's affinity and selectivity for biological targets like adenosine (B11128) receptors. nih.gov For example, a hydroxyl group at the C4 position of the indanone ring combined with substitutions at the meta (3') or para (4') position of the benzylidene ring was found to be favorable for adenosine A1 receptor activity. nih.gov
In comparison to chalcones, which are considered the acyclic cousins of arylidene indanones, the rigid, cyclic structure of the indanone core can offer advantages in terms of conformational stability and target binding. rsc.org This rigidity can lead to higher potency and selectivity.
Schiff bases, characterized by their carbon-nitrogen double bond (imine group), are another important class of compounds with diverse applications. jmchemsci.comjmchemsci.com They are readily synthesized and can form stable complexes with various metal ions. jmchemsci.comjmchemsci.com When comparing this compound to Schiff bases derived from 2-hydroxybenzaldehyde, a key difference lies in the nature of the linkage to the indanone core. In this compound, the linkage is a carbon-carbon double bond, whereas in many Schiff base derivatives of indanone, a nitrogen atom is involved, often as part of a hydrazone or a similar functional group. nih.gov This structural difference can impact the electronic properties, coordination chemistry, and ultimately, the biological activity of the resulting compounds. For example, some Schiff base derivatives of indanone have been investigated as potent anti-tubercular agents. nih.gov
Evaluation Against Established Sensing Platforms and Functional Optical Materials
The unique photophysical properties of the this compound scaffold have led to its evaluation as a component in functional optical materials and sensing platforms. nih.gov The presence of the α,β-unsaturated ketone system within a rigid framework contributes to its interesting electronic and optical characteristics. rsc.org
In the context of optical materials, indanone derivatives have been studied for their nonlinear optical (NLO) properties. researchgate.net These properties are crucial for applications in optical devices. nih.gov When compared to other NLO-phores, indanone-based systems have shown promise. For example, some donor-spacer-acceptor dyads incorporating an indanone core have been synthesized and their third-order nonlinear refractive index and absorption coefficient have been assessed. researchgate.net The performance of these materials is often benchmarked against established organic and inorganic NLO materials.
Furthermore, the interaction of indanone derivatives with different solvents can lead to changes in their spectroscopic properties, a phenomenon that can be harnessed for sensing applications. nih.gov The solute-solvent interactions can influence the resonance structures of the molecule, which can be detected through techniques like absorption and fluorescence spectroscopy. nih.gov This solvatochromic behavior is a key feature of many sensing platforms.
When complexed with metal ions, this compound and its derivatives can exhibit enhanced semiconducting and optical properties. researchgate.net These metal complexes have been investigated for their potential use in electronic devices like light-emitting diodes and sensors. researchgate.net The performance of these materials is often compared to other organometallic complexes and traditional semiconductor materials. researchgate.net
Identification of Advantages and Limitations of the this compound Scaffold
The this compound scaffold possesses a number of advantages that make it an attractive starting point for the design of new functional molecules.
Advantages:
Synthetic Accessibility: The synthesis of this compound and its derivatives is typically straightforward, often involving a base-catalyzed aldol (B89426) condensation between 1-indanone (B140024) and a substituted benzaldehyde. ontosight.airsc.org This allows for the relatively easy generation of a diverse library of compounds for screening purposes.
Structural Rigidity: The fused ring system imparts a degree of conformational rigidity to the molecule. rsc.org This can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.
Tunable Properties: The scaffold offers multiple sites for chemical modification on both the indanone and the benzylidene rings. scienceopen.comnih.gov This allows for the fine-tuning of electronic, optical, and biological properties to suit specific applications. For example, the introduction of electron-donating or electron-withdrawing groups can significantly alter the compound's activity. researchgate.net
Versatile Platform: The core structure has proven to be a versatile platform for a wide range of applications, including the development of anti-inflammatory agents, adenosine receptor antagonists, and functional optical materials. nih.govscienceopen.comnih.gov
Limitations:
Potential for Reactive Moieties: Certain substitutions on the scaffold can introduce reactive functional groups. For instance, compounds containing a catechol group (a dihydroxy-substituted benzene (B151609) ring) can be prone to oxidation, forming reactive quinones that can covalently modify proteins. nih.gov
Solubility Issues: Like many aromatic compounds, some derivatives of this compound may exhibit poor solubility in aqueous solutions, which can limit their biological applications. scienceopen.com
Isomerization: The double bond connecting the indanone and benzylidene moieties can potentially exist as E and Z isomers. While in many cases one isomer is thermodynamically favored, the possibility of isomerization under certain conditions (e.g., exposure to UV light) needs to be considered. rsc.org
Future Research Directions and Emerging Trends for 2 2 Hydroxybenzylidene 1 Indanone
Exploration of Unconventional Synthetic Methodologies and Enhanced Sustainability
The development of green and efficient synthetic routes is a cornerstone of modern chemistry. For 1-indanone (B140024) and its derivatives, research is moving beyond traditional methods toward more sustainable and unconventional approaches. A significant trend is the adoption of techniques that reduce reaction times, energy consumption, and waste generation.
One such approach is the use of ultrasound-assisted synthesis. Studies have demonstrated that employing an ultrasonic probe as a nonconventional activation method can lead to the synthesis of 2-benzylidene-1-indanone (B110557) derivatives in shorter times and with better yields compared to conventional heating methods. nih.gov This methodology aligns with the principles of green chemistry by minimizing energy usage and promoting environmental sustainability. nih.gov
Similarly, microwave irradiation and high-pressure conditions are being explored to facilitate greener syntheses of the core 1-indanone structure. mdpi.com These techniques have been successfully used for the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids, a key step in forming the indanone ring system. mdpi.com Another advancement is the development of metal-free catalytic systems. For instance, L-proline has been identified as an efficient and environmentally benign catalyst for the intramolecular hydroacylation of 2-vinylbenzaldehyde (B1595024) to produce indanone scaffolds, offering a more sustainable alternative to transition-metal-catalyzed methods. rsc.org
These non-conventional methodologies represent a significant step forward in the sustainable production of 2-(2-hydroxybenzylidene)-1-indanone and related compounds, paving the way for more environmentally friendly manufacturing processes in the future.
Development of Advanced Multi-Responsive Materials and Integrated Systems
The unique electronic properties of this compound derivatives make them attractive candidates for the development of advanced functional materials. A key area of future research lies in creating materials that can respond to multiple external stimuli, such as light, electricity, or the presence of specific chemicals.
Derivatives of this compound have been used as bidentate ligands to create complexes with metals like iron(III), vanadium(IV), and copper(II). researchgate.net These organometallic complexes exhibit interesting electronic and optical properties. For example, vanadium(IV) complexes with indanone derivatives have been shown to possess semiconductor characteristics, making them suitable for use in electronic devices such as sensors and light-emitting diodes. researchgate.net The electrical and optical features of thin films made from these copper complexes can be examined, suggesting their potential in optoelectronic applications. researchgate.net
Furthermore, dibutyltin(IV) complexes derived from 2-hydroxybenzylidene-1-indanone have proven effective as Hole Injection Layers (HILs) in electronic devices, with their performance being directly dependent on the radicals present in the complex. researchgate.net This dependency points towards the potential for creating tunable materials whose electronic behavior can be precisely controlled. The high thermal stability of these complexes allows for their fabrication into hybrid films using techniques like thermal evaporation, opening possibilities for their integration into complex electronic systems. researchgate.net Future work will likely focus on designing derivatives that exhibit more pronounced and selective responses to various stimuli, leading to the creation of sophisticated multi-responsive systems for advanced applications.
Potential for Hybrid Material Integration and Nanotechnology Applications
The ability of this compound to act as a versatile ligand for metal ions is a gateway to the creation of novel hybrid materials. Integrating these organic molecules with inorganic elements can yield materials with combined or enhanced functionalities, with significant potential in the realm of nanotechnology.
Research has shown that metal complexes of 2-benzylidene-1-indanone derivatives are stable semiconductors with valuable optical and electrical properties stemming from their π-conjugated system and the incorporated transition metal. researchgate.net A series of copper(II) molecular materials derived from these ligands have been synthesized and successfully deposited as thin films via thermal evaporation. researchgate.net The ability to create such films is a crucial step toward their use in micro- and nano-scale electronic devices.
The high melting point and stability of these complexes make them suitable for vacuum deposition methods, allowing for the controlled growth of thin films with specific thicknesses and morphologies. researchgate.net These hybrid films have potential applications in optoelectronic devices. researchgate.net Future research is expected to explore the creation of more complex hybrid systems, potentially incorporating nanoparticles or other nanostructures to further tailor the material's properties for specific technological applications, such as advanced sensors, catalysts, or components for next-generation electronic displays.
Addressing Current Research Gaps and Overcoming Performance Challenges
While the this compound scaffold holds considerable promise, several research gaps and performance challenges need to be addressed to realize its full potential. A primary challenge lies in optimizing the biological activity and pharmacokinetic profiles of its derivatives.
For instance, in the development of anti-inflammatory agents, a specific derivative of 2-benzylidene-1-indanone showed promising activity in inhibiting TNF-α but was less potent against IL-6, indicating a need for structural modifications to achieve a broader or more targeted biological response. scienceopen.com Similarly, researchers have focused on modifying the scaffold to enhance its binding affinity to specific neurological targets, such as the A1 and A2A adenosine (B11128) receptors, suggesting that the initial affinity of lead compounds was a performance hurdle that needed to be overcome through medicinal chemistry efforts. nih.gov
Another significant challenge is improving the physicochemical properties of these compounds. The poor aqueous solubility and low bioavailability of related natural products, such as xanthohumol, have limited their pharmacological application. scienceopen.com The 1-indanone scaffold is being explored as a potential solution to overcome these limitations. scienceopen.com Furthermore, the ongoing development of greener synthetic methods suggests that previous synthetic routes were hampered by issues such as harsh reaction conditions, the use of hazardous reagents, or the generation of significant waste, all of which are performance challenges from a process chemistry perspective. nih.govmdpi.com Future work must systematically address these gaps by focusing on structure-activity relationship (SAR) studies, formulation strategies to enhance bioavailability, and the continuous refinement of sustainable synthetic protocols.
Advancements in Theoretical Modeling and Predictive Design for Novel Derivatives
The design and discovery of new this compound derivatives are increasingly being accelerated by computational chemistry and theoretical modeling. These in silico approaches allow researchers to predict the properties of novel compounds and guide synthetic efforts toward molecules with the highest potential.
Density Functional Theory (DFT) has been employed to perform quantum chemical calculations that help predict the efficacy of 2-benzylidene-1-indanone derivatives as corrosion inhibitors for steel in acidic environments. nih.gov These computational predictions have shown good correlation with experimental results, demonstrating the power of theoretical modeling in materials science applications. nih.gov
In the realm of drug discovery, molecular modeling plays a crucial role in the predictive design of new therapeutic agents. Researchers have designed novel derivatives by drawing inspiration from the pharmacophoric features of known enzyme inhibitors. rsc.org Molecular docking studies are then used to simulate the binding interactions of these newly designed compounds within the active site of their biological targets, such as the VEGFR-2 enzyme. rsc.org This allows for the pre-selection of candidates with the most favorable binding energies and interaction patterns. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are used to assess the likely pharmacokinetic profiles and safety of new derivatives, helping to identify promising lead compounds for further development. rsc.orgresearchgate.net The continued advancement and application of these theoretical tools will undoubtedly streamline the discovery of novel this compound derivatives with tailored properties for a wide range of applications.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 2-(2-hydroxybenzylidene)-1-indanone derivatives?
Answer:
The Claisen-Schmidt condensation reaction is the primary method for synthesizing this compound derivatives. This involves the base-catalyzed condensation of 1-indanone with substituted benzaldehydes. For example, a typical protocol uses NaOH in ethanol under reflux, achieving yields of ~56% after recrystallization from ethanol . Key steps include:
- Reagent ratios : 1:1 molar ratio of 1-indanone to aldehyde.
- Temperature : Reactions are often conducted at 60°C to enhance kinetics without inducing side reactions.
- Purification : Vacuum filtration followed by slow evaporation from ethanol yields crystalline products.
Characterization is typically confirmed via melting point analysis, IR (C=O stretch at ~1700 cm⁻¹), and single-crystal X-ray diffraction .
Advanced: How can computational methods like DFT improve the design of this compound derivatives with targeted electronic properties?
Answer:
Density Functional Theory (DFT) calculations are critical for predicting electronic properties (e.g., HOMO-LUMO gaps, charge distribution) and optimizing molecular geometries. For instance:
- Functional selection : Hybrid functionals like B3LYP, which incorporate exact exchange terms, provide accurate thermochemical data (e.g., atomization energies within 2.4 kcal/mol error) .
- Parameterization : Basis sets such as 6-311++G(d,p) are recommended for balancing accuracy and computational cost.
- Applications : DFT can predict absorption spectra (correlated with experimental UV-Vis data) and electron localization function (ELF) maps to analyze bonding behavior .
Validation against experimental crystallographic data (e.g., bond lengths/angles from SHELXL-refined structures) is essential .
Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?
Answer:
A multi-technique approach is required:
- IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) groups.
- NMR :
- ¹H NMR : Signals at δ 8.6–8.8 ppm indicate the benzylidene proton (CH=N).
- ¹³C NMR : Carbonyl carbons appear at ~190 ppm.
- X-ray diffraction : Single-crystal analysis resolves stereochemistry (e.g., E-isomer dominance) and packing interactions (e.g., C–H···O hydrogen bonds) .
- Mass spectrometry : LC-MS confirms molecular ion peaks (e.g., m/z = 369 [M⁺] for hydrazone derivatives) .
Advanced: How do crystallographic refinement practices (e.g., SHELXL) resolve ambiguities in the structural determination of this compound derivatives?
Answer:
SHELXL is widely used for refining crystal structures due to its robust handling of disorder, twinning, and anisotropic displacement parameters. Key considerations include:
- Data quality : High-resolution (<1.0 Å) data minimizes refinement errors.
- Hydrogen placement : Riding models or independent refinement for hydroxyl hydrogens, depending on electron density clarity.
- Validation tools : CheckCIF reports identify outliers in bond lengths/angles, ensuring structural reliability .
For example, refinement of (E)-2-(3,5-dimethoxybenzylidene)-1-indanone revealed a planar indanone moiety with a dihedral angle of 8.2° between the aromatic rings .
Advanced: What strategies address contradictions in biological activity data for this compound derivatives across different studies?
Answer:
Discrepancies in bioactivity (e.g., anti-inflammatory IC₅₀ values) often arise from:
- Solubility differences : Use of DMSO vs. aqueous buffers affects compound bioavailability.
- Assay variability : Standardize protocols (e.g., MTT assay cell lines, incubation times).
- SAR analysis : Systematically vary substituents (e.g., methoxy vs. nitro groups) to isolate electronic vs. steric effects .
For instance, 2-(4-hydroxybenzylidene) derivatives showed enhanced activity over 2-nitro analogs due to improved hydrogen-bonding capacity .
Basic: How are green chemistry principles applied to the synthesis of this compound derivatives?
Answer:
Solvent-free Claisen-Schmidt reactions reduce environmental impact:
- Catalyst : Solid NaOH or K₂CO₃ replaces hazardous solvents.
- Energy efficiency : Reactions proceed at 60°C (vs. traditional reflux conditions).
- Yield optimization : Microwave-assisted synthesis reduces reaction time from hours to minutes while maintaining ~85% yield .
Advanced: What role does Hirshfeld surface analysis play in understanding intermolecular interactions in this compound crystals?
Answer:
Hirshfeld analysis quantifies non-covalent interactions (e.g., C–H···O, π-π stacking) critical for crystal packing:
- Fingerprint plots : O···H (hydroxyl) and C···H (aromatic) contacts dominate, accounting for >30% of surface contacts.
- Packing motifs : Layered structures stabilized by van der Waals forces vs. hydrogen-bonded networks .
For example, in (E)-2-(2-hydroxybenzylidene)-1-indanone, C–H···O interactions (2.5–2.8 Å) drive columnar packing along the b-axis .
Advanced: How can photophysical properties of this compound derivatives be exploited for sensing applications?
Answer:
Fluorescence quenching or shifts in emission maxima (e.g., 450–500 nm in DMF) enable applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
